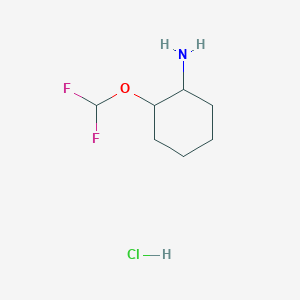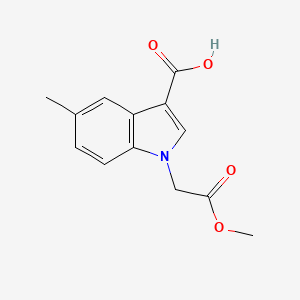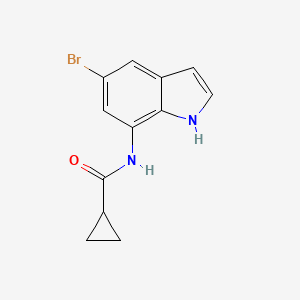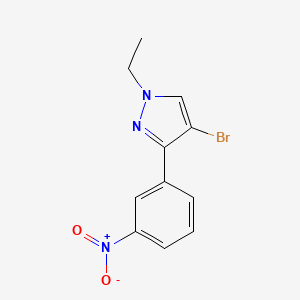
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is a heterocyclic compound that features a unique combination of pyrazole, pyrimidine, and thiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of pyrazole and pyrimidine intermediates, followed by their condensation with thiazole derivatives. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols .
Applications De Recherche Scientifique
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: Used in studies related to enzyme inhibition and receptor binding.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.
Mécanisme D'action
The mechanism of action of 5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Another pyrazole derivative with different substituents.
1,3-thiazole derivatives: Compounds with similar thiazole rings but different functional groups.
Pyrimidine analogs: Compounds with pyrimidine rings and varying substituents.
Uniqueness
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine is unique due to its specific combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse scientific research and industrial applications .
Propriétés
Formule moléculaire |
C11H10N6S |
|---|---|
Poids moléculaire |
258.30 g/mol |
Nom IUPAC |
5-methyl-4-(1H-pyrazol-4-yl)-N-pyrimidin-4-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H10N6S/c1-7-10(8-4-14-15-5-8)17-11(18-7)16-9-2-3-12-6-13-9/h2-6H,1H3,(H,14,15)(H,12,13,16,17) |
Clé InChI |
YXWDQKIIWWZQJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(S1)NC2=NC=NC=C2)C3=CNN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)

![N-[4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13887545.png)










![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
